molecular formula C11H6BrNS2 B2956593 2-(5-Bromothiophen-2-yl)-1,3-benzothiazole CAS No. 198566-03-9

2-(5-Bromothiophen-2-yl)-1,3-benzothiazole

Cat. No.: B2956593
CAS No.: 198566-03-9
M. Wt: 296.2
InChI Key: XTBLWPNBTNYBTN-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles and thiophenes. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-1,3-benzothiazole typically involves the following steps:

    Bromination of Thiophene: The initial step involves the bromination of thiophene to obtain 5-bromothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Benzothiazole: The next step involves the formation of the benzothiazole ring. This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling Reaction: The final step involves the coupling of 5-bromothiophene with the benzothiazole moiety. .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thiophene derivatives, while coupling reactions can result in the formation of more complex aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chlorothiophen-2-yl)-1,3-benzothiazole: Similar structure with a chlorine atom instead of bromine.

    2-(5-Methylthiophen-2-yl)-1,3-benzothiazole: Similar structure with a methyl group instead of bromine.

    2-(5-Fluorothiophen-2-yl)-1,3-benzothiazole: Similar structure with a fluorine atom instead of bromine.

Uniqueness

2-(5-Bromothiophen-2-yl)-1,3-benzothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and electronic properties. The bromine atom can participate in various substitution and coupling reactions, making the compound a versatile building block for the synthesis of more complex molecules .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNS2/c12-10-6-5-9(14-10)11-13-7-3-1-2-4-8(7)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBLWPNBTNYBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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